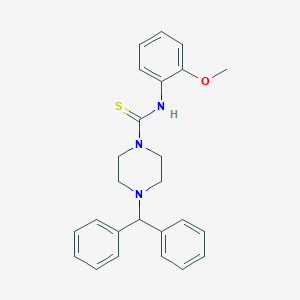
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate, also known as DMOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOB is a derivative of benzoic acid and is synthesized through a multistep process.
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in cancer research, this compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. This compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of these diseases.
実験室実験の利点と制限
One of the advantages of using 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective research tool. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate. One area of interest is in the development of new cancer treatments. This compound has shown promise as a potential therapeutic agent, and further research is needed to determine its effectiveness in vivo. Additionally, this compound may have applications in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Further research is needed to determine the full range of potential applications for this compound.
合成法
The synthesis of 2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. This intermediate is then reacted with 3,4-dichlorophenylacetic acid to produce this compound. The synthesis of this compound is a multistep process that requires careful control of reaction conditions to ensure high yields.
科学的研究の応用
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer treatments.
特性
分子式 |
C16H12Cl2O4 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-methoxybenzoate |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-12-5-2-10(3-6-12)16(20)22-9-15(19)11-4-7-13(17)14(18)8-11/h2-8H,9H2,1H3 |
InChIキー |
SSLNDMDPKKUELC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
COC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
![N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B215843.png)
![3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215860.png)


![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215873.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B215874.png)
![10-(4-fluorophenyl)-5-(2-furylmethyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B215879.png)
![dimethyl 5-[[2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B215881.png)
